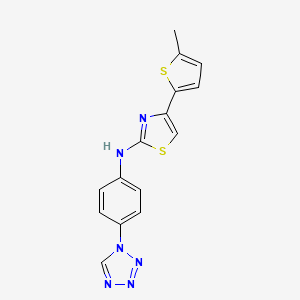
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties of Poly(p-benzamide)s
Researchers explored the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, demonstrating controlled polymerization and potential for creating materials with unique optical characteristics due to the π-stacked interaction between oligothiophene chromophores (Takagi et al., 2013).
Antimicrobial and Anti-infective Agents
A study synthesized thiazole clubbed pyrazole derivatives, showcasing their potential as apoptosis inducers and anti-infective agents. Notably, certain compounds exhibited significant antibacterial and antimalarial activities, highlighting the therapeutic potential of thiazole derivatives (Bansal et al., 2020).
Anthelmintic Activity
Isothiourea derivatives of tetrahydroimidazo[2,1-b]thiazole were prepared, showing an improved spectrum of activity over tetramisole against nematodes, cestodes, and trematodes, suggesting their use as broad-spectrum anthelmintic agents (Brewer et al., 1987).
Corrosion Inhibition
The synthesis and evaluation of thiazoles as corrosion inhibitors for copper in acidic environments were examined, demonstrating high inhibition efficiencies. This study supports the application of thiazole derivatives in protecting metals from corrosion, a critical aspect in industrial applications (Farahati et al., 2019).
Antimicrobial Activity
New series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing higher activity than standard antibiotics. This underscores the potential of thiazole derivatives in developing new antimicrobial agents (Althagafi et al., 2019).
Propiedades
IUPAC Name |
4-(5-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-2-7-14(23-10)13-8-22-15(18-13)17-11-3-5-12(6-4-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSMQSTVDOMNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)
![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)

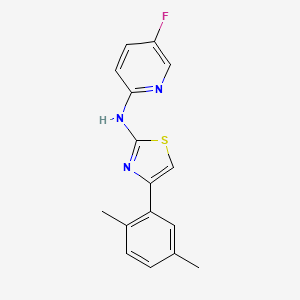
![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
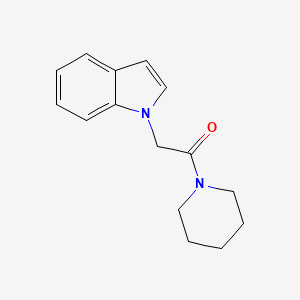
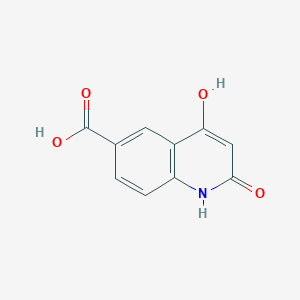
![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)

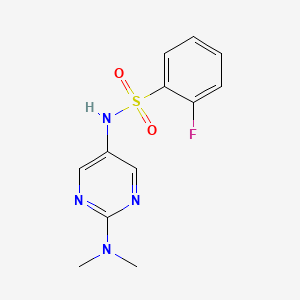
![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)


